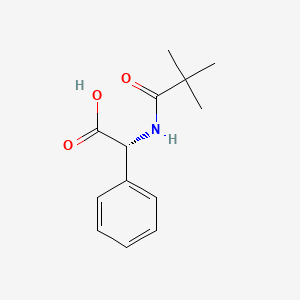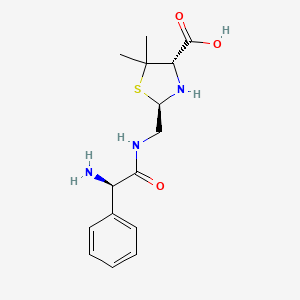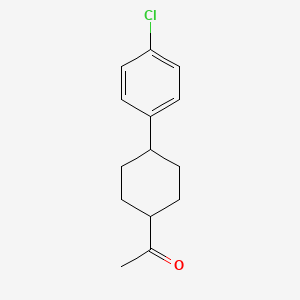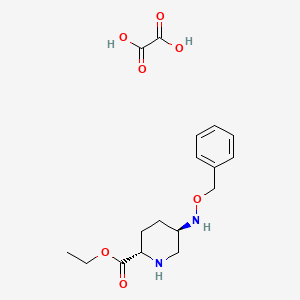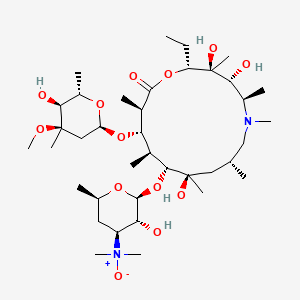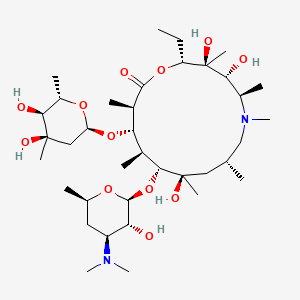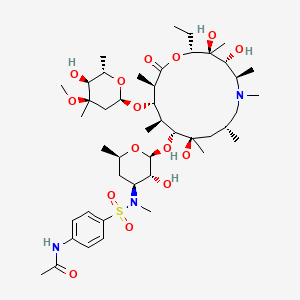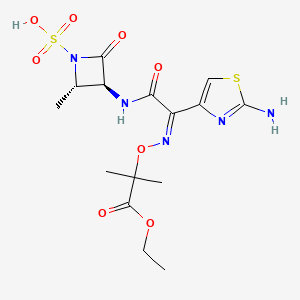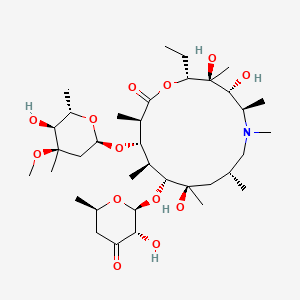
Cefixime impurity A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
A synthesis method for Cefixime impurity involves several steps . The method includes hydrolyzing beta-lactam of cefdinir with alkali to obtain an intermediate, reacting the intermediate with acid to obtain another intermediate, protecting the amino group of the intermediate with Boc anhydride to obtain another intermediate, reacting the intermediate with methyl bromoacetate to obtain another intermediate, and deprotecting the intermediate with trifluoroacetic acid to obtain the target impurity .Chemical Reactions Analysis
Cefixime and its impurities can undergo photodegradation under visible light irradiation . In optimal conditions, the drug degradation was 98.79% for cefixime .Wissenschaftliche Forschungsanwendungen
Electrochemical Sensors for Cefixime Detection
A novel electrochemical sensor for cefixime determination using gold nanoparticles electrodeposited on a modified carbon paste electrode has been developed. This sensor exhibits high sensitivity, low detection limit, and good repeatability, making it effective for detecting cefixime in pharmaceutical and urine samples (Afkhami, Soltani-Felehgari, & Madrakian, 2013).
Radiation Effects on Cefixime
Research has shown that cefixime is sensitive to radiation, with gamma radiation and electron beams affecting its chemical and microbiological potency, absorption characteristics, and thermal behavior. This study provides insights into the stability and suitability of cefixime for sterilization processes (Singh, Parwate, Das Sarma, & Shukla, 2010).
Analytical Characterization of Cefixime
Cefixime impurities have been characterized using various analytical techniques. A stability-indicating HPLC method has been developed for cefixime identification, revealing its thermal degradation products. This research is crucial for quality control and stability evaluation in pharmaceuticals (Talebpour, Pourabdollahi, Rafati, Abdollahpour, Bashour, & Aboul‐Enein, 2013).
Improved Synthesis of Cefixime
Advancements in the synthesis of cefixime have been made, with an improved one-pot synthesis process that offers lower cost, simpler operations, and high purity, which is significant for industrial production and pharmaceutical applications (Wang Yong-kai, 2010).
Molecular Imprinting for Cefixime Detection
Molecularly imprinted polymers on CdS quantum dots have been developed for the sensitive determination of cefixime. This method utilizes magnetic graphene oxide for preconcentration and has been successfully applied to pharmaceutical and urine samples, demonstrating its potential for sensitive cefixime detection (Eskandari, Amirzehni, Asadollahzadeh, & Eslami, 2017).
Safety And Hazards
Cefixime Impurity A may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Eigenschaften
CAS-Nummer |
1335475-08-5 |
|---|---|
Produktname |
Cefixime impurity A |
Molekularformel |
C16H17N5O8S2 |
Molekulargewicht |
471.47 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
α-[[(Z)-2-(2-amino-4-thiazolyl)-2-[(carboxymethoxy)imino]acetyl]amino]-2-[(2R)-5-methyl-7-oxo-1,2,5,7-tetrahydro-4H-furo[3,4-d][1,3]thiazin-2-yl]acetic Acid; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[5-(4-Hydroxyphenyl)-3,6-dioxopiperazin-2-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B601220.png)
